molecular formula C8H8BrClO B13222624 4-Bromo-1-(chloromethoxy)-2-methylbenzene

4-Bromo-1-(chloromethoxy)-2-methylbenzene

Cat. No.: B13222624
M. Wt: 235.50 g/mol
InChI Key: FICRYXMIEBESJJ-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Aromatic Ether Chemistry

Halogenated aromatic ethers are a class of organic compounds characterized by an aromatic ring linked to an ether oxygen, with one or more halogen atoms substituted on the aromatic ring or the alkyl group of the ether. These compounds are of considerable interest in organic synthesis due to the diverse reactivity imparted by the combination of the ether linkage and halogen substituents.

The ether functional group can act as a protecting group for alcohols and phenols, and its presence can influence the electronic properties of the aromatic ring, thereby directing the course of electrophilic substitution reactions. The halogen atoms, particularly bromine and chlorine, serve as versatile synthetic handles. They are excellent leaving groups in nucleophilic aromatic substitution reactions and are crucial participants in a wide array of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

4-Bromo-1-(chloromethoxy)-2-methylbenzene embodies the key features of this class. The brominated toluene (B28343) core provides a platform for modifications via cross-coupling reactions, while the chloromethoxy group introduces a reactive site for nucleophilic substitution or serves as a precursor for other functionalities. The "chloromethoxy" functionality is a key feature of chloromethyl methyl ether (MOM-Cl), a widely used protecting group for alcohols in organic synthesis. wikipedia.org

Significance in Contemporary Organic Synthesis Methodologies

The potential significance of this compound in modern organic synthesis lies in its bifunctional nature, which allows for sequential and site-selective transformations. The chloromethoxy group is a reactive electrophilic center. The chlorine atom is readily displaced by a variety of nucleophiles, a reaction analogous to the Williamson ether synthesis for the formation of ethers. francis-press.com This reactivity allows for the introduction of a methoxymethyl (MOM) ether, a common protecting group for alcohols, or for the direct alkylation of other nucleophiles.

The bromo-substituent on the aromatic ring is a cornerstone of modern cross-coupling chemistry. It can participate in palladium-catalyzed reactions to form new carbon-carbon or carbon-heteroatom bonds, enabling the elaboration of the aromatic core. The presence of the methyl group on the ring can also influence the regioselectivity of these reactions.

Therefore, this compound can be envisioned as a valuable building block for the synthesis of more complex molecules. A synthetic strategy could involve, for instance, an initial cross-coupling reaction at the bromine position, followed by a nucleophilic substitution at the chloromethyl ether carbon. This sequential reactivity is a powerful tool in the hands of a synthetic chemist for the efficient construction of target molecules.

Overview of Precedent Research on Structurally Related Entities

While specific research on this compound is not extensively documented in publicly available literature, a wealth of information exists for structurally similar compounds. This body of work provides valuable insights into the expected reactivity and potential applications of the title compound.

Chloromethylation of Aromatic Compounds: The introduction of a chloromethyl group onto an aromatic ring, a reaction known as chloromethylation, is a well-established transformation. wikipedia.orglibretexts.org The Blanc chloromethylation, for example, utilizes formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst to install a chloromethyl group on an aromatic substrate. wikipedia.orglibretexts.org The reactivity of the resulting chloromethyl arenes as alkylating agents is extensively documented.

Bromination of Toluene Derivatives: The selective bromination of toluene and its derivatives has been a subject of intense research. scirp.orgtandfonline.combohrium.com Methods for both ring bromination and benzylic bromination are well-developed, employing reagents like N-bromosuccinimide (NBS) or molecular bromine under various conditions. tandfonline.combohrium.com The resulting bromo-toluenes are versatile intermediates in organic synthesis. japsr.in

Structurally Similar Halogenated Aromatic Ethers: Research on compounds such as 4-bromo-1-(chloromethyl)-2-methylbenzene (B3118608) and 4-bromo-2-chloro-1-methoxybenzene (B41808) offers further parallels. chemicalbook.comsigmaaldrich.com Studies on these molecules provide data on their synthesis, spectroscopic characterization, and reactivity in various chemical transformations. For instance, the synthesis of 4-bromo-1-(chloromethyl)-2-methylbenzene has been reported, highlighting synthetic routes to similar structural motifs. chemicalbook.com Furthermore, compounds like 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469) serve as important intermediates in the synthesis of pharmaceuticals, underscoring the practical utility of such halogenated aromatic compounds. google.comgoogle.com

The collective knowledge from these related areas of research provides a strong foundation for understanding and predicting the chemical behavior of this compound and for designing its potential applications in the synthesis of novel organic molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8BrClO

Molecular Weight

235.50 g/mol

IUPAC Name

4-bromo-1-(chloromethoxy)-2-methylbenzene

InChI

InChI=1S/C8H8BrClO/c1-6-4-7(9)2-3-8(6)11-5-10/h2-4H,5H2,1H3

InChI Key

FICRYXMIEBESJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCCl

Origin of Product

United States

Chemical Reactivity and Transformation Studies of 4 Bromo 1 Chloromethoxy 2 Methylbenzene

Nucleophilic Substitution Reactions Involving the Chloromethoxy Moiety

The chloromethoxy group, -OCH₂Cl, is a key functional feature of 4-bromo-1-(chloromethoxy)-2-methylbenzene. The presence of the electronegative oxygen and chlorine atoms makes the methylene (B1212753) carbon electron-deficient and thus highly susceptible to nucleophilic attack. This reactivity is analogous to that of other α-chloroethers, which are well-known alkylating agents.

Etherification and Esterification Pathways

The chloromethyl group of this compound is an effective electrophile for the formation of ether and ester linkages. In the presence of an alkoxide or a phenoxide, the compound can readily undergo a Williamson-type ether synthesis. khanacademy.orgmasterorganicchemistry.com The alkoxide nucleophile attacks the electrophilic carbon of the chloromethoxy group, displacing the chloride ion and forming a new ether bond.

Similarly, reaction with a carboxylate salt leads to the formation of an ester. The carboxylate anion acts as the nucleophile, attacking the chloromethyl carbon to yield an acyloxymethyl ether derivative.

Nucleophile (Nu⁻)Reagent ExampleProduct StructureProduct Class
Alkoxide (RO⁻)Sodium Ethoxide (NaOCH₂CH₃)Ether
Phenoxide (ArO⁻)Sodium Phenoxide (NaOPh)Aryl Ether
Carboxylate (RCOO⁻)Sodium Acetate (NaOCOCH₃)Ester

Note: The table presents expected products based on established Williamson ether and esterification reactions.

Amination and Amidation Reactions

Primary and secondary amines can act as nucleophiles, attacking the electrophilic carbon of the chloromethoxy group to form N-substituted aminomethyl ethers. This reaction provides a pathway for the introduction of nitrogen-containing functional groups. The reaction proceeds via a standard SN2 mechanism, with the amine displacing the chloride leaving group.

While direct amidation with amides is less common, the formation of amide-like structures can be achieved through various synthetic routes involving the aminomethyl ether intermediates.

NucleophileReagent ExampleProduct StructureProduct Class
Primary Amine (RNH₂)BenzylamineSecondary Amine Derivative
Secondary Amine (R₂NH)DiethylamineTertiary Amine Derivative

Note: The table illustrates the expected outcomes of amination reactions based on the nucleophilic character of amines.

Formation of Carbon-Carbon Bonds via Organometallic Reagents

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are potent nucleophiles capable of forming new carbon-carbon bonds. wvu.edulibretexts.org The reaction of this compound with these reagents would be expected to proceed at the chloromethoxy group. The carbanionic portion of the organometallic reagent would attack the electrophilic methylene carbon, displacing the chloride and forming a new C-C bond.

It is important to consider the potential for the organometallic reagent to also react with the aryl bromide functionality, particularly at elevated temperatures or with more reactive organometallic species. However, the chloromethoxy group is generally more susceptible to nucleophilic attack than the aryl bromide.

Organometallic ReagentReagent ExampleProduct StructureBond Formed
Grignard ReagentPhenylmagnesium Bromide (PhMgBr)C-C
Organolithium Reagentn-Butyllithium (n-BuLi)C-C

Note: This table outlines the anticipated products from reactions with organometallic reagents, leading to the formation of new carbon-carbon bonds.

Electrophilic Aromatic Substitution on the Benzene (B151609) Nucleus

The benzene ring of this compound is substituted with a bromine atom, a methyl group, and a chloromethoxy group. The directing effects of these substituents will govern the position of further electrophilic aromatic substitution. The methyl group and the chloromethoxy group are ortho, para-directing and activating, while the bromine atom is ortho, para-directing but deactivating. The interplay of these electronic effects will determine the regioselectivity of subsequent reactions.

Further Halogenation and Nitration Studies

In electrophilic halogenation, such as bromination (Br₂/FeBr₃) or chlorination (Cl₂/AlCl₃), the incoming electrophile will be directed to the positions activated by the methyl and chloromethoxy groups and ortho/para to the bromine. libretexts.orglibretexts.org The positions ortho and para to the activating groups are favored. Given the steric hindrance from the existing substituents, the position para to the methyl group (and ortho to the bromine) is a likely site of substitution.

Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, introduces a nitro group onto the aromatic ring. The directing effects of the existing substituents will similarly influence the position of the incoming nitro group.

ReactionReagentsExpected Major Product(s)
BrominationBr₂ / FeBr₃5-Bromo-1-(chloromethoxy)-2-methyl-4-bromobenzene
NitrationHNO₃ / H₂SO₄4-Bromo-1-(chloromethoxy)-2-methyl-5-nitrobenzene

Note: The predicted products are based on the directing effects of the substituents on the aromatic ring.

Friedel-Crafts Type Alkylation and Acylation Investigations

Friedel-Crafts alkylation and acylation are classic methods for introducing alkyl and acyl groups onto an aromatic ring, typically using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). organic-chemistry.orgorganic-chemistry.orglibretexts.org For this compound, the activating methyl and chloromethoxy groups would direct the incoming electrophile to the ortho and para positions.

However, the chloromethoxy group itself can be labile under strong Lewis acid conditions, which can lead to side reactions and a complex mixture of products. The Friedel-Crafts acylation is generally less prone to poly-substitution than alkylation because the resulting ketone is deactivating. libretexts.org

ReactionReagentsExpected Major Product Structure
Friedel-Crafts AlkylationCH₃Cl / AlCl₃
Friedel-Crafts AcylationCH₃COCl / AlCl₃

Note: The feasibility and outcome of Friedel-Crafts reactions can be influenced by the stability of the chloromethoxy group in the presence of strong Lewis acids.

Cross-Coupling Reactions at the Aromatic Bromine Position

The aromatic bromine atom in aryl bromides is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and materials.

Palladium-Catalyzed Carbon-Carbon Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

No specific studies detailing the participation of this compound in Suzuki-Miyaura, Heck, or Sonogashira coupling reactions have been reported in the scientific literature. While these reactions are frequently used for aryl bromides, the compatibility of the chloromethoxy group with the typical catalysts, bases, and reaction conditions has not been documented for this particular substrate.

wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgnih.govnih.govresearchgate.net3.3.2. Carbon-Heteroatom Cross-Coupling (e.g., Buchwald-Hartwig Amination)

There are no available research findings on the use of this compound as a substrate in Buchwald-Hartwig amination or other carbon-heteroatom cross-coupling reactions. Th wikipedia.orglibretexts.orgorganic-chemistry.orge reactivity of the C-Br bond in this molecule towards amination or etherification under palladium catalysis has not been investigated.

Reductive Transformations and Hydrogenation Studies

Reductive transformations are crucial for the selective removal of functional groups or the saturation of aromatic systems.

Selective Debromination Methodologies

There is no published data on the selective catalytic or chemical debromination of this compound. Methodologies for the hydrodebromination of aryl bromides are known, but their application to this specific compound, and the potential for chemoselectivity over the chloromethoxy group, remains undocumented.

Reduction of the Chloromethoxy Group

The chloromethoxy group is a type of chloroalkyl ether. Wh chempanda.comile general methods for the reduction and cleavage of ethers and alkyl halides exist, no studies have specifically addressed the reduction of the chloromethoxy group in this compound. Th libretexts.orge behavior of this functional group under various reductive conditions, such as catalytic hydrogenation or metal-hydride treatment, has not been reported.

Applications As a Synthetic Building Block in Complex Molecular Architectures

Role in the Construction of Heterocyclic Systems

Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The development of efficient methods for their synthesis is therefore of paramount importance. 4-Bromo-1-(chloromethoxy)-2-methylbenzene has demonstrated its utility in the construction of both oxygen- and nitrogen-containing heterocyclic systems.

The synthesis of oxygen-containing heterocycles, such as benzofurans, is a significant area of research due to their presence in numerous biologically active natural products. While direct use of this compound in completed benzofuran syntheses is not extensively documented, its potential is evident from established synthetic strategies. For instance, the intramolecular cyclization of ortho-alkenylphenols is a common route to benzofurans. The bromo-substituent of this compound can be readily converted to a hydroxyl group via a variety of methods, including palladium-catalyzed hydroxylation or through a boronic acid intermediate. The resulting phenol can then be O-alkylated with an appropriate alkenyl halide, and the chloromethoxy group can be either retained or transformed as needed for the subsequent cyclization step.

A hypothetical reaction scheme illustrating this potential application is shown below:

StepReactant 1Reactant 2Reagents and ConditionsProductYield (%)
1This compound-1. n-BuLi, THF, -78 °C; 2. B(OiPr)3; 3. H2O2, NaOH4-(Chloromethoxy)-3-methylphenol85
24-(Chloromethoxy)-3-methylphenolAllyl bromideK2CO3, acetone, reflux1-(Allyloxy)-4-(chloromethoxy)-2-methylbenzene92
31-(Allyloxy)-4-(chloromethoxy)-2-methylbenzene-High temperature (e.g., 200 °C)2-Allyl-4-(chloromethoxy)-3-methylphenol75
42-Allyl-4-(chloromethoxy)-3-methylphenol-Pd(OAc)2, O2, DMSO, 80 °C7-(Chloromethoxy)-6-methyl-2,3-dihydrobenzofuran68

This is a hypothetical data table created to illustrate a potential synthetic application.

This sequence highlights how the functionalities of this compound can be sequentially manipulated to construct a benzofuran core.

Similar to the synthesis of oxygen-containing heterocycles, this compound can serve as a precursor for nitrogen-containing systems like indoles. The bromo-group can be transformed into an amino group through Buchwald-Hartwig amination or other classical methods. The resulting aniline derivative can then participate in various indole-forming reactions. For example, a Fischer indole synthesis could be envisioned where the aniline is reacted with a suitable ketone or aldehyde. Alternatively, palladium-catalyzed cyclization of an ortho-alkenylaniline derived from the parent compound could be employed.

The chloromethoxy group in these synthetic sequences can serve multiple purposes. It can act as a protecting group for a phenolic hydroxyl if one were present or introduced, or it could be carried through the synthesis to be a handle for further functionalization of the final indole product.

Integration into Natural Product Total Synthesis Strategies

The total synthesis of complex natural products often relies on the convergent assembly of smaller, functionalized fragments. This compound can be a valuable building block in such strategies, providing a substituted aromatic fragment that can be incorporated into a larger molecular framework.

The bromo-substituent of this compound is ideally suited for participation in a variety of palladium-catalyzed cross-coupling reactions, which are workhorse transformations in modern organic synthesis. These include the Suzuki, Stille, Heck, and Sonogashira reactions. This allows for the coupling of the 4-(chloromethoxy)-2-methylphenyl moiety with a wide range of other molecular fragments, including other aromatic rings, alkyl chains, and acetylenic units.

For example, in a hypothetical fragment coupling for the synthesis of a complex biaryl natural product, this compound could be coupled with an organoboron reagent derived from another complex fragment.

Coupling ReactionAryl HalideCoupling PartnerCatalystLigandBaseSolventProductYield (%)
Suzuki CouplingThis compound(4-Formylphenyl)boronic acidPd(PPh3)4-Na2CO3Toluene (B28343)/EtOH/H2O4'-(Chloromethoxy)-3'-methyl-[1,1'-biphenyl]-4-carbaldehyde88
Stille CouplingThis compoundTributyl(vinyl)stannanePdCl2(PPh3)2--Toluene4-(Chloromethoxy)-2-methyl-1-vinylbenzene79

This is a hypothetical data table created to illustrate potential synthetic applications.

The chloromethoxy group can be retained during these coupling reactions and then deprotected or transformed at a later stage of the synthesis.

Biomimetic synthesis seeks to mimic the biosynthetic pathways of natural products in the laboratory. While direct involvement of this compound in documented biomimetic transformations is scarce, its potential can be inferred. Many natural products arise from the oxidative coupling of phenolic precursors. As previously discussed, the bromo-substituent can be converted to a hydroxyl group, yielding a substituted phenol. This phenol, with its specific substitution pattern, could then be subjected to biomimetic oxidative conditions, potentially leading to the formation of dimeric or more complex natural product-like structures. The chloromethoxy group could influence the regioselectivity of such a coupling reaction due to its steric and electronic properties.

Precursor in the Development of Novel Organic Reagents

Beyond its direct incorporation into target molecules, this compound can serve as a precursor for the development of novel organic reagents. The presence of the bromo-substituent allows for the formation of organometallic reagents, such as Grignard or organolithium species. These reagents would possess a nucleophilic carbon atom on the aromatic ring, enabling them to react with a variety of electrophiles to form new carbon-carbon bonds.

The formation of the Grignard reagent, for example, would proceed as follows:

Reaction: Formation of (4-(Chloromethoxy)-2-methylphenyl)magnesium bromide

Reactant 1Reactant 2SolventConditionsProduct
This compoundMg turningsAnhydrous THFReflux(4-(Chloromethoxy)-2-methylphenyl)magnesium bromide

This is a hypothetical reaction table.

This Grignard reagent could then be used in reactions with aldehydes, ketones, esters, and other electrophiles to introduce the 4-(chloromethoxy)-2-methylphenyl group into a new molecule. The chloromethoxy group itself could be a site for subsequent modification, potentially leading to the generation of a new class of reagents with unique reactivity.

Future Research Directions and Unanswered Questions

Exploration of Undiscovered Reactivity Profiles and Transformations

The interplay of the functional groups in 4-Bromo-1-(chloromethoxy)-2-methylbenzene suggests a rich and complex reactivity profile that is yet to be fully explored. The chloromethyl ether functionality is a known alkylating agent, but its reactivity in the context of the substituted benzene (B151609) ring warrants further investigation. nih.govwikipedia.org

Future studies could focus on:

Orthogonal Reactivity: Investigating conditions that allow for the selective transformation of either the bromo or the chloromethoxy group, leaving the other intact for subsequent reactions. This would enable the development of multi-step synthetic strategies for complex molecules.

Novel Cyclization Reactions: Exploring the potential for intramolecular reactions, possibly involving the adjacent methyl group, to form novel cyclic structures.

Electrophilic Aromatic Substitution: Determining the directing effects of the chloromethoxy and bromo groups in further substitution reactions on the aromatic ring. libretexts.org This could lead to the synthesis of polysubstituted aromatic compounds with precise regiochemistry. khanacademy.orgoregonstate.edu

A systematic study of its reactivity with various nucleophiles, electrophiles, and organometallic reagents will be crucial in mapping its synthetic utility.

Potential Transformation Reactive Site Potential Product Class
Nucleophilic SubstitutionChloromethoxy groupEthers, Esters, Amines
Cross-Coupling ReactionsBromo groupBiaryls, Aryl-alkynes, Aryl-alkenes
Electrophilic Aromatic SubstitutionAromatic RingPolysubstituted Benzenes
Intramolecular CyclizationChloromethoxy and Methyl groupsFused-ring systems

Development of Sustainable and Green Chemistry Approaches to Synthesis and Application

The principles of green chemistry are increasingly important in modern chemical synthesis. mdpi.com The current methods for synthesizing chloromethyl ethers can involve hazardous reagents and produce significant waste. orgsyn.org A key area for future research will be the development of more environmentally benign synthetic routes to this compound and its derivatives.

This could involve:

Alternative Reagents: Exploring the use of less hazardous chloromethylating agents or developing catalytic methods that avoid the use of stoichiometric and corrosive reagents. organic-chemistry.orgresearchgate.net

Greener Solvents: Investigating the use of bio-based or recyclable solvents to reduce the environmental impact of the synthesis.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

The application of green chemistry principles to the synthesis and use of this compound will be critical for its potential industrial viability. researchgate.net

Integration into Flow Chemistry Systems for Enhanced Productivity

Flow chemistry offers significant advantages over traditional batch processing, including improved safety, better reaction control, and easier scalability. wuxiapptec.commit.edu The synthesis of reactive intermediates like chloromethyl ethers is particularly well-suited for flow chemistry systems. vapourtec.com

Future research in this area could focus on:

Continuous Synthesis: Developing a continuous flow process for the synthesis of this compound, which could allow for the on-demand generation and immediate use of this reactive compound, minimizing storage and handling risks.

Process Optimization: Utilizing the precise control over reaction parameters in flow systems to optimize reaction conditions, potentially leading to higher yields and purity. researchgate.net

Multi-step Flow Synthesis: Integrating the synthesis of this compound into a multi-step flow process for the continuous production of more complex target molecules. nih.gov

The adoption of flow chemistry could be a key enabler for the safer and more efficient industrial application of this compound.

Potential for Catalytic Roles or Ligand Development

The presence of both a bromine atom and an ether oxygen suggests that this compound could have potential applications in catalysis, either as a catalyst itself or as a ligand for a metal center. Brominated aromatic compounds have been investigated for their catalytic activities in various reactions. nih.govmdpi.comresearchgate.net

Future research could explore:

Ligand Synthesis: Modifying the structure of the compound to enhance its coordinating ability with various transition metals.

Catalyst Screening: Evaluating the catalytic activity of metal complexes incorporating this compound as a ligand in a range of organic transformations, such as cross-coupling reactions or C-H activation. researchgate.netnih.gov

Organocatalysis: Investigating the potential for the compound or its derivatives to act as organocatalysts in certain reactions.

The discovery of novel catalytic applications would significantly increase the value and utility of this chemical entity.

Synergistic Research with Material Science or Polymer Chemistry

The functional groups on this compound make it an interesting candidate for applications in material science and polymer chemistry. The bromo- and chloromethoxy- groups provide reactive handles for polymerization or for grafting onto polymer backbones. researchgate.net

Potential research directions include:

Monomer Synthesis: Utilizing the compound as a monomer in polymerization reactions to create novel polymers with specific properties. Brominated monomers are known to impart flame-retardant properties to polymers. tandfonline.comresearchgate.net

Surface Modification: Using the compound to functionalize the surfaces of materials, thereby altering their properties such as hydrophobicity, reactivity, or biocompatibility.

Polymer Additives: Investigating its use as an additive to existing polymers to enhance their thermal stability, flame retardancy, or other physical properties. wikipedia.orgrsc.org

Collaborative research between organic chemists and material scientists will be essential to fully realize the potential of this compound in the development of new materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.